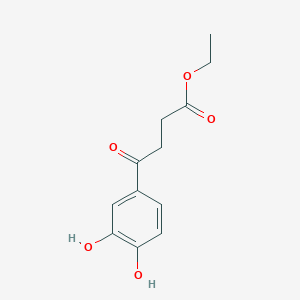

Ethyl 3-(3,4-dihydroxybenzoyl)propionate

Description

Properties

CAS No. |

56872-61-8 |

|---|---|

Molecular Formula |

C12H14O5 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C12H14O5/c1-2-17-12(16)6-5-9(13)8-3-4-10(14)11(15)7-8/h3-4,7,14-15H,2,5-6H2,1H3 |

InChI Key |

RTJYJFRHMVGOGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a) Ethyl 3-(3,4-Dimethoxyphenyl)propionate (CAS: 63307-08-4)

- Molecular Formula : C₁₃H₁₈O₄

- Molecular Weight : 238.28 g/mol

- Key Features : Replaces hydroxyl groups (-OH) at the 3,4-positions of the phenyl ring with methoxy (-OCH₃) groups. This substitution increases lipophilicity (predicted LogP > 2.0) and alters biological activity.

b) Methyl 3-(4-Hydroxyphenyl)propionate

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Features : Contains a single hydroxyl group at the 4-position of the phenyl ring and a methyl ester. Simpler structure with reduced polarity compared to dihydroxy derivatives.

c) Benzophenone Derivatives (e.g., Compound 1 from Ranunculus ternatus)

- Structure: (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate esters.

- Key Features: Complex benzophenone scaffold with two aromatic rings and multiple hydroxyl groups. Exhibits anti-tuberculosis activity (MIC = 41.67 µg/mL against M. tuberculosis H37Rv). Synergistic effects observed when combined with gallic acid (MIC = 20.83 µg/mL) .

Functional Comparison

Key Observations:

Methoxy groups (-OCH₃) increase lipophilicity and may improve membrane permeability . The 3,4-dihydroxy configuration in benzophenones (e.g., Compound 1) is critical for anti-tuberculosis activity, likely due to hydrogen bonding with bacterial targets .

Benzophenone derivatives (e.g., Compound 1) show potent anti-tuberculosis effects, highlighting the importance of multi-hydroxyl aromatic systems in drug design .

Synthetic vs. Natural Derivatives: Synthetic analogs (e.g., dimethoxy derivatives) are tailored for specific physicochemical properties, while natural products (e.g., benzophenones) often exhibit broader bioactivity profiles .

Q & A

Q. What analytical methods are recommended for characterizing Ethyl 3-(3,4-dihydroxybenzoyl)propionate in complex mixtures?

Reverse-phase HPLC using a Newcrom R1 column is effective for separation. A typical mobile phase includes acetonitrile, water, and phosphoric acid (for UV detection). For MS compatibility, replace phosphoric acid with 0.1% formic acid. Adjust gradient elution (e.g., 10–90% acetonitrile over 20 minutes) to resolve phenolic hydroxyl groups from matrix interferences . Validate the method using spiked samples to confirm retention time reproducibility (±0.2 min) and peak symmetry (As ≤ 1.5).

Q. How can researchers synthesize this compound with high purity?

A two-step synthesis is common:

- Step 1 : Condense 3,4-dihydroxybenzoic acid with propionyl chloride in anhydrous THF at 0–5°C under nitrogen, yielding 3-(3,4-dihydroxybenzoyl)propionic acid.

- Step 2 : Esterify the intermediate with ethanol using DCC/DMAP catalysis in dichloromethane. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving >95% purity (confirmed by NMR and HPLC) . Monitor reaction progress by TLC (Rf ~0.4 in ethyl acetate) and characterize intermediates via FT-IR (C=O stretch at 1715 cm⁻¹).

Q. What stability considerations are critical for storing this compound?

The compound is prone to hydrolysis under basic conditions (pH > 8) and oxidation due to catechol moieties. Store at –20°C in amber vials under argon. For aqueous solutions, add 0.1% ascorbic acid to suppress oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored properly .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths (e.g., C–O vs. C=O) often arise from dynamic disorder or solvent interactions. Use single-crystal X-ray diffraction with a MoKα source (λ = 0.71073 Å) to refine structures. For example, in analogous compounds, hydrogen bonding between hydroxyl groups and ester oxygens (O⋯H distance ~1.8 Å) stabilizes conformations. Apply SHELX refinement with anisotropic displacement parameters to model disorder (e.g., chloroform solvent in ) .

Q. What experimental strategies address conflicting bioactivity data in cellular models?

Inconsistent anti-inflammatory results (e.g., IC50 variability in macrophage assays) may stem from differential cell permeability or metabolite generation. Use LC-MS/MS to quantify intracellular compound levels. For example, methyl 3-(4-hydroxyphenyl)propionate (a structural analog) shows dose-dependent NF-κB inhibition only above 10 µM intracellular concentration . Pair this with siRNA knockdown of metabolic enzymes (e.g., esterases) to isolate parent compound effects.

Q. How do substituent variations (e.g., methoxy vs. hydroxyl groups) impact the compound’s physicochemical properties?

- LogP : Replacing hydroxyl with methoxy groups (e.g., Ethyl 3-(3,4-dimethoxyphenyl)propionate) increases LogP from 1.2 to 2.35, enhancing membrane permeability .

- Acid dissociation : The 3,4-dihydroxy moiety has pKa values of 9.2 (C3-OH) and 10.1 (C4-OH), influencing solubility below pH 7. Use potentiometric titration to confirm .

- HPLC retention : Hydroxyl groups reduce retention time by 2–3 minutes compared to methoxy analogs under identical conditions .

Q. What computational methods predict the metabolic fate of this compound?

In silico tools like SwissADME predict Phase I metabolism (hydrolysis of the ester bond) and Phase II conjugation (glucuronidation of catechol groups). Compare with in vitro liver microsome assays: Rat S9 fractions show 80% ester hydrolysis within 1 hour, while human microsomes exhibit slower kinetics (t1/2 = 2.5 hours) due to paraoxonase-1 polymorphism .

Methodological Notes

- Contradiction Analysis : For conflicting spectral data (e.g., NMR shifts), verify solvent effects. DMSO-d6 deshields aromatic protons by 0.3 ppm compared to CDCl3.

- Advanced Purification : Use preparative HPLC with a C18 column (20 × 250 mm) and isocratic elution (30% MeCN) for gram-scale isolation.

- Data Reproducibility : Include internal standards (e.g., ethyl 4-nitrobenzoate) in analytical runs to normalize retention time drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.